3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride chemical properties
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride chemical properties
An In-Depth Technical Guide to 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride: A Core Scaffold for Modern Drug Discovery
Abstract: The 3-azabicyclo[3.1.0]hexane framework represents a class of conformationally restricted scaffolds that have garnered significant attention in medicinal chemistry. As rigid isosteres of piperidines, these bicyclic systems offer a unique three-dimensional architecture for precise substituent placement, enabling enhanced target affinity and selectivity. This guide provides a comprehensive technical overview of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride (CAS: 1427356-35-1), a versatile building block for the synthesis of novel therapeutics. We will delve into its chemical and physical properties, structural characteristics, a plausible synthetic pathway, expected reactivity, and its applications in drug development, grounded in authoritative references.
Core Chemical and Physical Properties
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is a chiral, bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for further chemical modifications. While extensive experimental data for this specific molecule is not widely published, its key properties can be summarized and inferred from its structure and related analogues.
| Property | Value | Reference(s) |
| CAS Number | 1427356-35-1 | [1] |
| Molecular Formula | C₆H₁₂ClNO | [1][2] |
| Molecular Weight | 149.62 g/mol | [1] |
| Synonyms | 3-Azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride | [1] |
| Appearance | Predicted to be a white to off-white solid. | |
| Solubility | Predicted to be soluble in water, methanol, and DMSO. | |
| Melting Point | Not reported in the reviewed literature. | |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [2] |
Structural Analysis and Spectroscopic Profile
The defining feature of this molecule is its rigid bicyclic core. This conformational restriction is a powerful tool in drug design, as it reduces the entropic penalty upon binding to a biological target compared to more flexible analogues. The fusion of the cyclopropane ring to the pyrrolidine forces the five-membered ring into a defined envelope conformation.
While the experimental spectra for this specific compound are not publicly available, a predictive analysis based on known spectral data for similar 3-azabicyclo[3.1.0]hexane derivatives can be provided as a guide for researchers.[3][4][5]
Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆)
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N-H Protons: A broad singlet, typically downfield, integrating to 2H (for the ammonium salt).
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-CH₂OH Protons: A singlet or AB quartet around 3.5-3.8 ppm, integrating to 2H. The adjacent quaternary carbon prevents splitting.
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Pyrrolidine Ring Protons (-CH₂-N-CH₂-): A series of complex multiplets between 2.8 and 3.5 ppm.
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Cyclopropane Protons: Shielded protons appearing as multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The geminal and cis/trans couplings would result in complex splitting patterns.
Predicted ¹³C NMR Spectrum (in D₂O or DMSO-d₆)
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-CH₂OH Carbon: A signal expected around 60-65 ppm.
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Pyrrolidine Ring Carbons: Signals for the carbons adjacent to the nitrogen would appear around 45-55 ppm.
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Quaternary Carbon (C1): The bridgehead carbon bearing the methanol group would likely be in the 30-40 ppm range.
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Cyclopropane Carbons: Highly shielded carbons expected in the 10-25 ppm range.
Synthesis and Chemical Reactivity
The synthesis of 3-azabicyclo[3.1.0]hexane scaffolds is well-documented and typically involves intramolecular cyclization or cycloaddition strategies.[6][7] A plausible and efficient synthetic route to the target molecule would involve the reduction of a readily available carboxylate precursor, followed by salt formation.
Proposed Synthetic Workflow
A logical approach begins with a protected bicyclic ester. The ester is reduced to the primary alcohol, followed by deprotection of the amine and subsequent treatment with hydrochloric acid to yield the final product.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
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Reduction of the Ester: To a stirred solution of methyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate in anhydrous tetrahydrofuran (THF) at 0°C, a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water and aqueous sodium hydroxide. The resulting solids are filtered off, and the organic solvent is removed under reduced pressure to yield tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
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Deprotection and Salt Formation: The crude product from the previous step is dissolved in a minimal amount of 1,4-dioxane. A solution of hydrochloric acid in dioxane (e.g., 4M) is added, and the mixture is stirred at room temperature. The precipitation of the hydrochloride salt is typically observed. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride.
Chemical Reactivity
The molecule possesses two primary reactive sites: the secondary amine (as its ammonium salt) and the primary alcohol.
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N-Functionalization: The secondary amine is a nucleophile and can undergo a variety of transformations such as N-alkylation, N-acylation, reductive amination, and arylation. These reactions are fundamental to incorporating the scaffold into larger molecules.
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O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.
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Cyclopropane Ring Stability: The cyclopropane ring is strained but generally stable under many reaction conditions. However, it can be susceptible to ring-opening reactions under harsh acidic conditions or in the presence of certain transition metals.[8]
Applications in Drug Discovery and Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane core is considered a "privileged structure" due to its frequent appearance in bioactive compounds. Its rigid nature allows it to present substituents in well-defined spatial orientations, which can lead to high-affinity interactions with biological targets.
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CNS Disorders: Derivatives of this scaffold have been extensively investigated as modulators of metabotropic glutamate receptors and dopamine D3 receptors, showing potential for the treatment of various neuropsychiatric disorders.[9][10]
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Orexin Receptor Antagonists: The scaffold has been incorporated into potent orexin receptor antagonists, which are being explored for the treatment of insomnia and other sleep disorders.[11][12]
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Antiviral and Other Indications: The constrained bicyclic system is a key component in the design of inhibitors for enzymes such as hepatitis C virus (HCV) protease.[13]
Safety, Handling, and Storage
As a chemical intermediate, 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: Based on data for related compounds, it is likely harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to ensure its long-term stability.[2]
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